molecular formula C15H21NO3 B8061475 tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate

tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate

Cat. No.: B8061475
M. Wt: 263.33 g/mol
InChI Key: HDSXAVJRWGKVDK-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a hydroxy group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate can be achieved through several methods. One common approach involves the enzyme-catalyzed kinetic resolution of racemic mixtures. This method utilizes lipase enzymes to selectively react with one enantiomer, resulting in high enantioselectivity . The reaction conditions typically involve the use of solvents such as isopropanol and tert-butanol, and the process is optimized for temperature and enzyme concentration .

Industrial Production Methods

Industrial production of this compound may involve similar enzymatic resolution techniques, scaled up to accommodate larger quantities. The use of high-performance liquid chromatography (HPLC) with chiral stationary phases is also employed to separate the enantiomers effectively .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate is used as a chiral building block for the synthesis of more complex molecules. Its enantiomerically pure form is valuable in asymmetric synthesis .

Biology and Medicine

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals and fine chemicals, where its chiral properties are particularly advantageous .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate apart is its specific combination of functional groups, which confer unique reactivity and selectivity in chemical reactions. Its ability to serve as a chiral building block and its role in the synthesis of biologically active compounds highlight its significance in both research and industrial applications .

Properties

IUPAC Name

tert-butyl (3S,4R)-3-hydroxy-4-phenylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12(13(17)10-16)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSXAVJRWGKVDK-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.